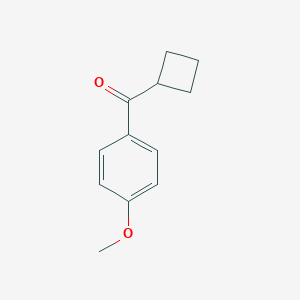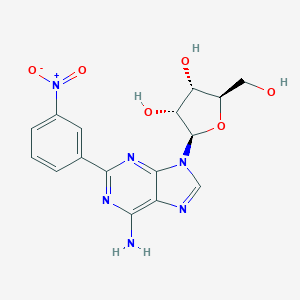
2-(m-Nitrophenyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Nitrophenyl)adenosine (2-NPA) is a purine nucleoside analog that has been widely used in biochemical and pharmacological research. It is a potent and selective inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the conversion of adenosine to inosine. 2-NPA has been used to study the role of ADA in the regulation of purine metabolism and in the development of immune responses.
Mécanisme D'action
The mechanism of action of 2-(m-Nitrophenyl)adenosine involves its inhibition of adenosine deaminase. By binding to the active site of the enzyme, 2-(m-Nitrophenyl)adenosine prevents the conversion of adenosine to inosine, leading to an accumulation of adenosine in the cell. This accumulation of adenosine can have a variety of effects on cellular processes, including the regulation of immune responses and the modulation of purine metabolism.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(m-Nitrophenyl)adenosine are largely related to its inhibition of adenosine deaminase. By preventing the conversion of adenosine to inosine, 2-(m-Nitrophenyl)adenosine can lead to an accumulation of adenosine in the cell. This accumulation of adenosine can have a variety of effects on cellular processes, including the modulation of immune responses and the regulation of purine metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(m-Nitrophenyl)adenosine in lab experiments is its potency and selectivity as an ADA inhibitor. This allows researchers to study the effects of ADA inhibition on cellular processes with a high degree of specificity. However, one limitation of using 2-(m-Nitrophenyl)adenosine is its potential toxicity at high concentrations. Careful dosing and monitoring of cell viability is necessary when using 2-(m-Nitrophenyl)adenosine in lab experiments.
Orientations Futures
There are several future directions for research involving 2-(m-Nitrophenyl)adenosine. One area of interest is the development of more potent and selective ADA inhibitors for use in the treatment of autoimmune diseases and cancer. Another area of interest is the study of the effects of ADA inhibition on the development of immune responses and the regulation of purine metabolism in various disease states. Finally, the use of 2-(m-Nitrophenyl)adenosine in combination with other drugs or therapies may provide new insights into the treatment of a variety of diseases.
Méthodes De Synthèse
The synthesis of 2-(m-Nitrophenyl)adenosine involves the reaction of 2-amino-6-chloropurine with m-nitrophenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with adenosine deaminase to yield 2-(m-Nitrophenyl)adenosine.
Applications De Recherche Scientifique
2-(m-Nitrophenyl)adenosine has been used extensively in scientific research to study the role of ADA in various biological processes. It has been used to investigate the effects of ADA deficiency on the immune system, as well as to study the regulation of purine metabolism in cancer cells. 2-(m-Nitrophenyl)adenosine has also been used as a tool to study the effects of ADA inhibitors on the development of autoimmune diseases.
Propriétés
Numéro CAS |
109875-47-0 |
|---|---|
Nom du produit |
2-(m-Nitrophenyl)adenosine |
Formule moléculaire |
C16H16N6O6 |
Poids moléculaire |
388.33 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-amino-2-(3-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-2-1-3-8(4-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1 |
Clé InChI |
ACAOMVAOUMITTJ-UBEDBUPSSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Autres numéros CAS |
109875-47-0 |
Synonymes |
2-(META-NITROPHENYL)-ADENOSINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



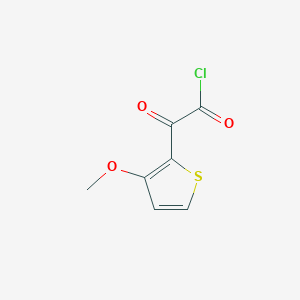
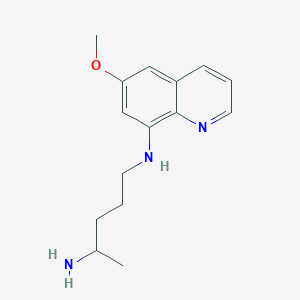
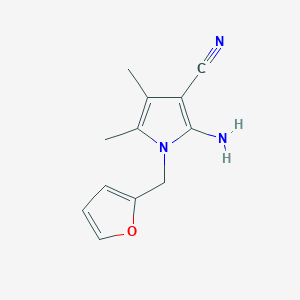
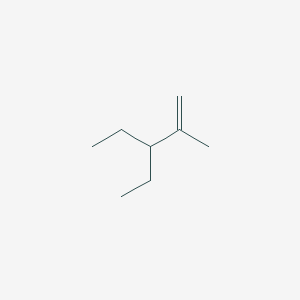
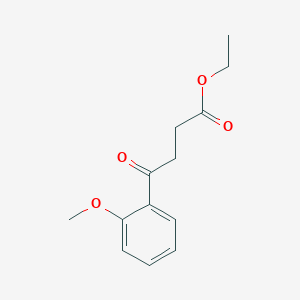
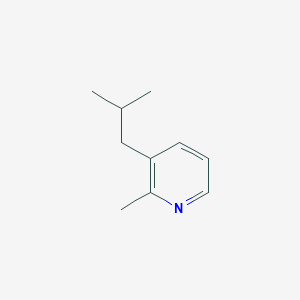
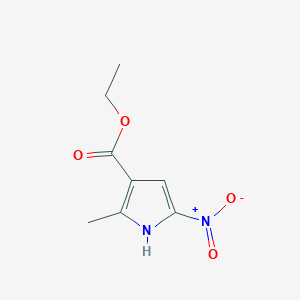
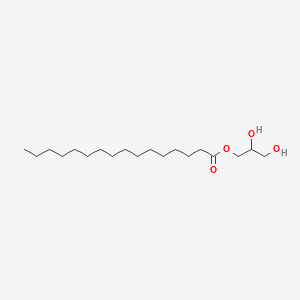
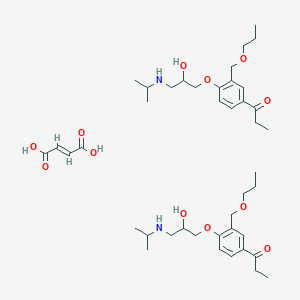
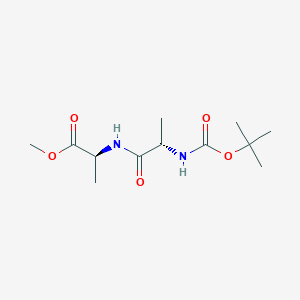
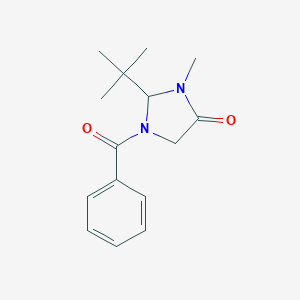
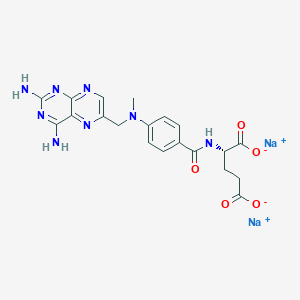
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
